molecular formula C12H14FN3 B11733278 N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11733278
M. Wt: 219.26 g/mol
InChI Key: IKPXXUTXZOJXEH-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave irradiation for the initial pyrazoline formation and conventional heating for the oxidative aromatization step .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a dimethylpyrazole core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H14FN3/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10/h3-6,8,14H,7H2,1-2H3

InChI Key

IKPXXUTXZOJXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)F

Origin of Product

United States

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